![molecular formula C12H11N3O2S B5721458 N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5721458.png)
N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide, also known as MPTP, is a chemical compound that has been widely used in scientific research. MPTP is a potent neurotoxin that has been used to induce Parkinson's disease in animal models, leading to a better understanding of the disease and potential treatments.
Mechanism of Action
N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide is metabolized in the brain by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons through the dopamine transporter. MPP+ then accumulates in the mitochondria of these neurons, leading to oxidative stress and cell death.
Biochemical and physiological effects:
N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide-induced Parkinson's disease in animal models mimics many of the symptoms and biochemical changes seen in human patients. These include a loss of dopaminergic neurons in the substantia nigra, a decrease in dopamine levels in the brain, and the formation of Lewy bodies, which are protein aggregates that are characteristic of the disease.
Advantages and Limitations for Lab Experiments
N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide has several advantages for lab experiments, including its ability to selectively destroy dopaminergic neurons and mimic the symptoms of Parkinson's disease. However, it also has limitations, such as the fact that it only induces a partial loss of neurons and does not fully replicate the disease.
Future Directions
There are several future directions for research on N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide and Parkinson's disease. These include developing new animal models that more accurately replicate the disease, studying the mechanisms underlying the selective vulnerability of dopaminergic neurons, and developing new treatments that target these mechanisms. Additionally, N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide may have applications in other areas of research, such as studying the role of dopamine in other neurological disorders.
Synthesis Methods
N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide is synthesized through the reaction of 2-furoyl chloride with 3-methyl-2-pyridylamine in the presence of a carbon disulfide reagent. The resulting product is then purified through a series of chemical processes to obtain pure N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide.
Scientific Research Applications
N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide has been widely used in scientific research to study Parkinson's disease. It has been shown to selectively destroy dopaminergic neurons in the substantia nigra of animal models, leading to a loss of dopamine in the brain and the development of Parkinson's-like symptoms. N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide has also been used to study the mechanisms underlying the disease and potential treatments.
properties
IUPAC Name |
N-[(3-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-8-4-2-6-13-10(8)14-12(18)15-11(16)9-5-3-7-17-9/h2-7H,1H3,(H2,13,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKQDFCLSTXSEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=S)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5721380.png)
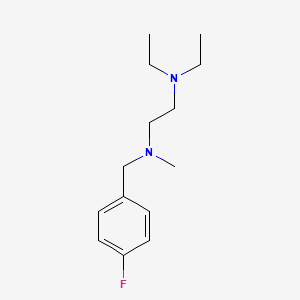
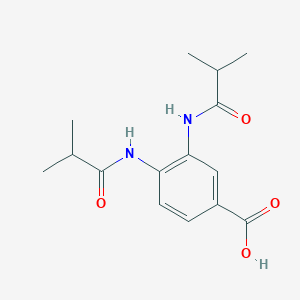
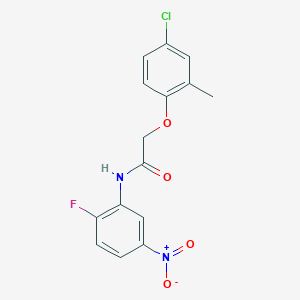
![2-(2-fluorophenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5721393.png)
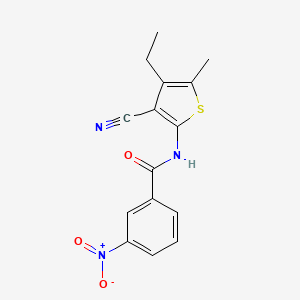
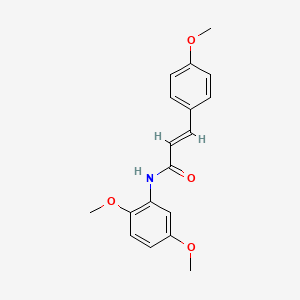
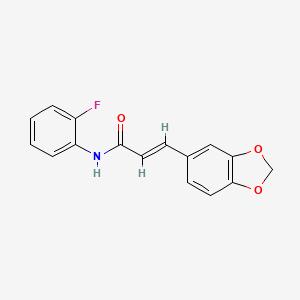
![6-chloro-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5721446.png)
![4-({[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol](/img/structure/B5721453.png)
![N-(4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5721459.png)
![2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5721466.png)
![4-(2,3-dihydro-1H-indol-1-yl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5721472.png)
